2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide
CAS No.: 370589-10-9
Cat. No.: VC20149662
Molecular Formula: C13H10N4O2
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 370589-10-9 |
|---|---|
| Molecular Formula | C13H10N4O2 |
| Molecular Weight | 254.24 g/mol |
| IUPAC Name | 2-hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide |
| Standard InChI | InChI=1S/C13H10N4O2/c18-11-4-2-1-3-8(11)13(19)16-10-5-6-14-12-9(10)7-15-17-12/h1-7,18H,(H2,14,15,16,17,19) |
| Standard InChI Key | HQPPYJBVJBYRFX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=C3C=NNC3=NC=C2)O |
Introduction
Structural Characterization and Nomenclature
2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide (IUPAC name: 2-hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide) consists of two primary components:
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A pyrazolo[3,4-b]pyridine heterocycle, characterized by a fused pyrazole and pyridine ring system.
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A 2-hydroxybenzamide substituent attached to the pyridine nitrogen at position 4.
The pyrazolo[3,4-b]pyridine core is a bicyclic aromatic system with nitrogen atoms at positions 1, 2, and 4 (pyrazole ring) and positions 3, 5, and 7 (pyridine ring). The 2-hydroxybenzamide group introduces a phenolic hydroxyl group at the ortho position of the benzamide, enhancing hydrogen-bonding potential .
Table 1: Key Structural Features and Functional Groups
| Feature | Position | Role in Bioactivity |
|---|---|---|
| Pyrazolo[3,4-b]pyridine | Core | Kinase binding and selectivity |
| 2-Hydroxybenzamide | Substituent | Hydrogen bonding with targets |
| Amide linkage | C7-N | Conformational stability |
Synthetic Pathways and Optimization
While no explicit synthesis of 2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is documented in the provided sources, its preparation can be extrapolated from methods used for analogous compounds.
General Synthesis Strategy
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Formation of Pyrazolo[3,4-b]pyridine Core:
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Introduction of Benzamide Substituent:
Representative Procedure:
A stirred solution of 4-amino-1H-pyrazolo[3,4-b]pyridine (1.0 mmol) in dichloromethane (10 mL) is treated with triethylamine (1.2 mmol) and 2-hydroxybenzoyl chloride (1.1 mmol) at 0°C. The mixture is stirred for 12 hours, washed with water, and purified via column chromatography to yield the target compound .
Table 2: Comparative Yields and Conditions for Analogous Compounds
| Compound | Yield (%) | Reaction Time (h) | Solvent |
|---|---|---|---|
| N-(Pyrazolo[3,4-b]pyridin-3-yl)benzamide | 83 | 5 | CH2Cl2 |
| 2-Chloro-N-(pyrazolo[3,4-b]pyridin-3-yl)benzamide | 69 | 3 | CH2Cl2 |
Physicochemical Properties
The 2-hydroxy group significantly influences solubility and logP values compared to non-hydroxylated analogs.
Key Properties:
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Solubility: Enhanced aqueous solubility due to phenolic -OH (predicted logS ≈ -3.2).
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Spectroscopic Data:
Pharmacological Profile and Mechanism of Action
Pyrazolo[3,4-b]pyridines are established kinase inhibitors, particularly targeting CDKs and SGK isoforms . The 2-hydroxybenzamide group may enhance binding to kinase ATP pockets via hydrogen bonding.
Anticancer Activity
Analog 8b (4,6-dimethylpyrazolo[3,4-b]pyridine derivative) exhibited IC50 values of 2.3–2.9 μM against HCT-116 and A549 cells . While direct data for the title compound is unavailable, structural similarities suggest comparable activity.
Table 3: Predicted Kinase Inhibition Profile
Therapeutic Applications and Future Directions
The compound’s dual potential as a CDK and SGK inhibitor positions it as a candidate for:
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Oncology: Combinatorial regimens with DNA-damaging agents.
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Inflammatory Diseases: SGK1 modulation in rheumatoid arthritis .
Critical Research Gaps:
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In vitro cytotoxicity profiling.
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Pharmacokinetic studies (e.g., bioavailability, metabolic stability).
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